An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Structure, Properties, and Biological Significance
Introduction
2-Hydroxyisobutyric acid (2-HIBA), also known as α-hydroxyisobutyric acid or 2-methyllactic acid, is an alpha-hydroxy acid with the chemical formula (CH₃)₂C(OH)COOH. This organic compound and its derivatives are of significant interest to researchers in various fields, including polymer chemistry, metabolomics, and drug development. It serves as a key building block for the synthesis of polymers and is recognized as an important endogenous metabolite and a modulator of significant cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, synthesis, and analysis of 2-Hydroxyisobutyric acid.
Chemical Structure and Identification
2-Hydroxyisobutyric acid is a simple, branched-chain hydroxycarboxylic acid. Its structure consists of a central carbon atom bonded to a carboxyl group, a hydroxyl group, and two methyl groups.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-2-methylpropanoic acid |
| CAS Number | 594-61-6 |
| Molecular Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| SMILES | CC(C)(C(=O)O)O |
| InChI Key | BWLBGMIXKSTLSX-UHFFFAOYSA-N |
Physicochemical Properties
2-Hydroxyisobutyric acid is a white crystalline solid at room temperature and is hygroscopic. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Melting Point | 76-81 °C | [1][2] |
| Boiling Point | 212 °C at 760 mmHg | [3] |
| Density | 1.24 g/cm³ | [4] |
| pKa | 3.72 (at 25 °C) | [5] |
| Water Solubility | 1900 g/L (22 °C) | [6] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, and hot benzene. | [4][5][7] |
| Flash Point | 114 °C/12mm | [5] |
| Vapor Pressure | 0.00875 mmHg at 25 °C | [2][8] |
Biological Significance and Signaling Pathways
2-Hydroxyisobutyric acid is not merely a synthetic building block but also an active participant in biological systems. It is a metabolite of methyl tert-butyl ether (MTBE) and has been implicated in various metabolic conditions.[9][10] Recent research has highlighted its role in modulating key cellular signaling pathways and as a precursor to a novel post-translational modification.
Modulation of Insulin/IGF-1 and p38 MAPK Pathways
Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can extend lifespan and reduce fat accumulation by selectively modulating the Insulin/IGF-1 and p38 MAPK pathways.[11] It is suggested that 2-HIBA promotes β-oxidation and inhibits fatty acid synthesis by upregulating the transcription factor SKN-1/NRF2 and downregulating SREBP-1c.[11]
Lysine 2-Hydroxyisobutyrylation (Khib)
2-Hydroxyisobutyric acid is the precursor for 2-hydroxyisobutyryl-CoA, the donor for a recently discovered post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[12] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[13][14] The Khib modification is dynamically regulated by "writer" enzymes (lysine 2-hydroxyisobutyryltransferases) and "eraser" enzymes (de-2-hydroxyisobutyrylases).
The primary writers of Khib are p300 and Tip60, which are also known histone acetyltransferases.[5][6] The erasers of this modification are histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[15]
Experimental Protocols
Synthesis of 2-Hydroxyisobutyric Acid
1. Enzymatic Synthesis from Acetone Cyanohydrin [11][16]
This method utilizes an enzyme catalyst with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to 2-hydroxyisobutyric acid.
-
Materials:
-
Acetone cyanohydrin
-
Enzyme catalyst (e.g., from Acidovorax facilis or Comamonas testosteroni)
-
Phosphate buffer (pH 7.0)
-
Bioreactor or stirred-tank reactor
-
-
Procedure:
-
Prepare a suspension of the microbial cells containing the desired enzyme activity in a suitable buffer.
-
If necessary, induce enzyme expression according to the specific microbial strain requirements.
-
In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.
-
Monitor the progress of the reaction by taking periodic samples and analyzing for the disappearance of acetone cyanohydrin and the formation of 2-hydroxyisobutyric acid using HPLC.
-
Upon completion of the reaction, separate the biomass by centrifugation or filtration.
-
Isolate and purify the 2-hydroxyisobutyric acid from the supernatant by methods such as extraction, crystallization, or chromatography.
-
2. Chemical Synthesis via Esterification [2]
This protocol describes the synthesis of an ester of 2-hydroxyisobutyric acid, which can then be hydrolyzed to the free acid.
-
Materials:
-
2-Hydroxyisobutyric acid
-
Ethanol
-
Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst
-
Benzene (as an azeotropic agent)
-
Reactor with a Dean-Stark apparatus
-
-
Procedure:
-
Charge the reactor with 2-hydroxyisobutyric acid, ethanol, benzene, and the organic sulfonic acid catalyst.
-
Heat the mixture to reflux.
-
Continuously remove the water formed during the reaction as an azeotrope with benzene using the Dean-Stark apparatus.
-
Monitor the reaction progress by analyzing the conversion of 2-hydroxyisobutyric acid.
-
After the reaction is complete, cool the mixture and remove the solvent and excess alcohol under reduced pressure.
-
The resulting ester can be purified by distillation.
-
Hydrolyze the ester to 2-hydroxyisobutyric acid using standard acidic or basic hydrolysis conditions.
-
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) Analysis [1]
This method is suitable for the quantification of 2-hydroxyisobutyric acid in various matrices.
-
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Reverse-phase C18 column
-
-
Mobile Phase:
-
A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical gradient could be from 5% to 95% acetonitrile.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, a protein precipitation step followed by filtration is necessary.
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Separation: Elute the column with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
Quantification: Determine the concentration of 2-hydroxyisobutyric acid by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
-
References
- 1. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]
- 2. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Landscape of the regulatory elements for lysine 2-hydroxyisobutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]
- 11. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 12. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. comum.rcaap.pt [comum.rcaap.pt]
- 14. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 16. CN1635990A - Process for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
